molecular formula C18H19N5O6 B2842522 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(isoxazol-5-yl)methanone oxalate CAS No. 1351591-79-1

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(isoxazol-5-yl)methanone oxalate

Cat. No.: B2842522
CAS No.: 1351591-79-1
M. Wt: 401.379
InChI Key: SIVWFMXJGBFNOB-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core linked via a methyl group to a piperazine ring, with an isoxazole-5-yl methanone moiety and an oxalate counterion. The benzimidazole scaffold is widely recognized in medicinal chemistry for its role in targeting enzymes and receptors, particularly in antiviral and anticancer therapies . The piperazine ring enhances solubility and bioavailability, while the isoxazole group contributes to metabolic stability and ligand-receptor interactions. The oxalate salt improves crystallinity and dissolution properties, making it suitable for pharmaceutical formulation.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2.C2H2O4/c22-16(14-5-6-17-23-14)21-9-7-20(8-10-21)11-15-18-12-3-1-2-4-13(12)19-15;3-1(4)2(5)6/h1-6H,7-11H2,(H,18,19);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVWFMXJGBFNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC=NO4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Heterocyclic Motifs

Compound A : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (from )

  • Structural Differences : Replaces benzimidazole with thiazole and incorporates triazole and fluorophenyl groups.
  • Fluorine atoms improve lipophilicity and membrane permeability .

Compound B: Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (from )

  • Structural Differences: Shares the benzimidazole core but replaces piperazine/isoxazole with a butanoate ester and hydroxyethylamino group.
  • Functional Implications: The ester group may reduce solubility compared to the oxalate salt, while the hydroxyethylamino side chain could modulate receptor selectivity .

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight ~443.4 g/mol (oxalate salt) ~589.1 g/mol ~425.5 g/mol
Key Functional Groups Benzimidazole, Piperazine, Isoxazole Thiazole, Triazole, Fluorophenyl Benzimidazole, Ester, Hydroxyethyl
Solubility High (oxalate salt enhances aqueous solubility) Moderate (lipophilic fluorophenyl groups) Low (ester reduces solubility)
Synthetic Yield Not reported 82–85% 70–75%

Methodological Considerations in Similarity Assessment ()

  • Structural Similarity Metrics : Tanimoto coefficients or fingerprint-based analyses may classify the target compound as distinct from Compounds A and B due to divergent heterocycles.
  • Biological Similarity : Despite structural differences, shared benzimidazole motifs could result in overlapping targets (e.g., kinase inhibition). However, dissimilarity in solubility and metabolic stability (oxalate vs. ester) may alter efficacy .

Q & A

Basic Research Questions

Q. What are the key steps and analytical methods for synthesizing (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(isoxazol-5-yl)methanone oxalate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Coupling of benzimidazole and piperazine : Catalytic conditions (e.g., palladium-based catalysts) are often required for efficient heterocyclic coupling .
  • Oxalate salt formation : The free base is treated with oxalic acid in polar solvents (e.g., ethanol) under controlled pH .
  • Characterization : High-performance liquid chromatography (HPLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural integrity .

Q. What standard techniques are used to characterize this compound’s purity and stability?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
  • Stability : Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling analyzed via HPLC to detect degradation products .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer :

  • In vitro assays : Antioxidant activity via ABTS radical scavenging (IC50 determination) , or kinase inhibition assays using ATP-binding competition protocols .
  • Dose-response curves : Data normalization to positive controls (e.g., ascorbic acid for antioxidants) ensures reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield coupling of the benzimidazole and isoxazole moieties?

  • Methodological Answer :

  • Catalyst screening : Test palladium (Pd(OAc)₂), copper (CuI), or nickel catalysts in inert atmospheres (N₂/Ar) .
  • Solvent effects : Compare dimethylformamide (DMF) vs. tetrahydrofuran (THF) for solubility and reaction kinetics .
  • Real-time monitoring : Use thin-layer chromatography (TLC) or inline IR spectroscopy to track intermediate formation .

Q. How to resolve contradictions in NMR or MS data during structural elucidation?

  • Methodological Answer :

  • 2D NMR techniques : HSQC and HMBC experiments clarify ambiguous proton-carbon correlations, especially for overlapping piperazine/benzimidazole signals .
  • Isotopic labeling : Introduce deuterated analogs to confirm fragmentation patterns in MS .
  • X-ray crystallography : Resolve stereochemical ambiguities by growing single crystals in mixed solvents (e.g., ethanol/dichloromethane) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting piperazine-benzimidazole hybrids?

  • Methodological Answer :

  • Analog synthesis : Modify substituents on the benzimidazole (e.g., electron-withdrawing groups at C5) or piperazine (e.g., N-alkylation) .
  • Biological testing : Compare IC50 values across analogs using standardized assays (e.g., MTT for cytotoxicity) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like histone deacetylases .

Q. How to address discrepancies in biological activity data between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma half-life (t½) and bioavailability via LC-MS/MS after oral/intravenous administration in rodent models .
  • Metabolite identification : Use hepatic microsomes to simulate Phase I/II metabolism and correlate inactive metabolites with reduced efficacy .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition assays?

  • Methodological Answer :

  • Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50 and Hill slopes .
  • Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .

Q. How to validate synthetic protocols for reproducibility across laboratories?

  • Methodological Answer :

  • Detailed reaction logs : Document exact equivalents, stirring rates, and temperature gradients .
  • Inter-lab comparisons : Share batches for cross-validation via NMR and HPLC (≤2% variance in purity) .

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